molecular formula C47H72O2 B1238461 2-Octaprenyl-6-methoxyphenol

2-Octaprenyl-6-methoxyphenol

Número de catálogo: B1238461
Peso molecular: 669.1 g/mol
Clave InChI: MARGKPIMNMASKJ-CMAXTTDKSA-N
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Descripción

2-Octaprenyl-6-methoxyphenol is a key intermediate in the biosynthetic pathway of ubiquinone (Coenzyme Q) in bacteria, including Escherichia coli and Pseudomonas species . This compound accumulates in specific ubiquinone-deficient mutants, making it a critical molecule for studying the genetics and enzymology of bacterial respiratory chain biosynthesis . In the pathway, it is formed from 2-octaprenylphenol and serves as the substrate for the enzyme this compound hydroxylase (UbiH), which hydroxylates it to form 2-octaprenyl-6-methoxy-1,4-benzoquinone . Research into such intermediates is vital for understanding bacterial energy metabolism and has implications for developing novel antimicrobial strategies that target the essential ubiquinone biosynthesis pathway . This product is intended for research purposes only and is not approved for human or veterinary diagnostic or therapeutic use.

Propiedades

Fórmula molecular

C47H72O2

Peso molecular

669.1 g/mol

Nombre IUPAC

2-methoxy-6-[(2E,6E,10E,14E,18E,22E,26E)-3,7,11,15,19,23,27,31-octamethyldotriaconta-2,6,10,14,18,22,26,30-octaenyl]phenol

InChI

InChI=1S/C47H72O2/c1-37(2)19-11-20-38(3)21-12-22-39(4)23-13-24-40(5)25-14-26-41(6)27-15-28-42(7)29-16-30-43(8)31-17-32-44(9)35-36-45-33-18-34-46(49-10)47(45)48/h18-19,21,23,25,27,29,31,33-35,48H,11-17,20,22,24,26,28,30,32,36H2,1-10H3/b38-21+,39-23+,40-25+,41-27+,42-29+,43-31+,44-35+

Clave InChI

MARGKPIMNMASKJ-CMAXTTDKSA-N

SMILES

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C

SMILES isomérico

CC(=CCC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC/C(=C/CC1=C(C(=CC=C1)OC)O)/C)/C)/C)/C)/C)/C)/C)C

SMILES canónico

CC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCCC(=CCC1=C(C(=CC=C1)OC)O)C)C)C)C)C)C)C)C

Origen del producto

United States

Biosynthesis of 2 Octaprenyl 6 Methoxyphenol

Overview of the Ubiquinone Biosynthetic Pathway

The biosynthesis of ubiquinone is a multi-step process that can be broadly divided into two main parts: the synthesis of the aromatic quinonoid nucleus and the formation of the polyisoprenoid side chain. mdpi.comnih.gov These two components are then joined, and the resulting molecule undergoes a series of modifications, including hydroxylations, methylations, and a decarboxylation, to yield the final ubiquinone product. mdpi.comnih.govwiley.com The length of the isoprenoid side chain varies among different organisms, with humans primarily synthesizing coenzyme Q10. nih.govd-nb.info

The compound 2-Octaprenyl-6-methoxyphenol emerges after the initial prenylation of a precursor molecule and subsequent modification steps. nih.govoup.com Its formation is a critical juncture leading to the final functional ubiquinone molecule.

Origin of the Quinonoid Nucleus

The aromatic head group of ubiquinone, the quinonoid nucleus, originates from different precursors in bacteria and eukaryotes. wiley.comoup.com

In most bacteria, such as Escherichia coli, the quinonoid nucleus is derived from chorismate, a key intermediate in the shikimate pathway. wiley.comoup.comnih.gov The first committed step in ubiquinone biosynthesis in these organisms is the conversion of chorismate to 4-hydroxybenzoate (B8730719) (4-HB) by the enzyme chorismate pyruvate-lyase, encoded by the ubiC gene. oup.comresearchgate.net This 4-HB molecule then serves as the aromatic precursor that will be modified to form the final quinone ring. nih.gov

Pathway Organism Type Precursor Key Enzyme Product
Chorismate-derivedBacteriaChorismateChorismate pyruvate-lyase (UbiC)4-hydroxybenzoate (4-HB)

In eukaryotes, including mammals and yeast, the quinonoid nucleus is primarily synthesized from the amino acid tyrosine. wiley.comoup.com Phenylalanine can also serve as a precursor, as it can be converted to tyrosine. nih.govbibliotekanauki.pl The pathway from tyrosine to 4-hydroxybenzoate in eukaryotes is not as fully elucidated as the bacterial pathway, and the specific enzymes involved are still being identified. mdpi.comnih.gov However, it is established that tyrosine undergoes a series of reactions to yield 4-HB, which then enters the ubiquinone biosynthetic pathway. nih.govbibliotekanauki.pl Interestingly, the yeast Saccharomyces cerevisiae can utilize both the chorismate- and tyrosine-derived pathways to produce 4-HB. wiley.comoup.com

Pathway Organism Type Precursor Intermediate Product
Tyrosine-derivedEukaryotesTyrosine (or Phenylalanine)Various (pathway not fully defined)4-hydroxybenzoate (4-HB)
Chorismate-derived Pathway (Bacteria)

Biosynthesis of the Polyprenyl Side Chain (Octaprenyl Tail)

The characteristic hydrophobic tail of ubiquinone is a polyprenyl chain, and in the context of intermediates leading to coenzyme Q8, this is an octaprenyl tail. This tail is assembled from five-carbon isoprenoid units.

All isoprenoids in nature are synthesized from two fundamental five-carbon building blocks: isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). nih.govwikipedia.orgnih.gov These molecules are the universal precursors for the biosynthesis of a vast array of compounds, including the polyprenyl side chains of ubiquinones. nih.govcreative-proteomics.com The enzyme isopentenyl diphosphate isomerase catalyzes the reversible conversion between IPP and DMAPP, ensuring a balanced supply of both for the subsequent chain elongation reactions. nih.govresearchgate.net

In eukaryotes, archaea, and some bacteria, the synthesis of IPP and DMAPP occurs via the mevalonate (B85504) (MVA) pathway. wikipedia.orgmetwarebio.comoup.com This pathway begins with the condensation of three acetyl-CoA molecules to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA). nih.govcreative-proteomics.com The enzyme HMG-CoA reductase then catalyzes the reduction of HMG-CoA to mevalonate, a key regulatory step in the pathway. nih.govwikipedia.org Through a series of phosphorylation and decarboxylation reactions, mevalonate is ultimately converted into IPP. wikipedia.orgmetwarebio.com This IPP can then be isomerized to DMAPP. wikipedia.org The sequential head-to-tail condensation of IPP units onto a DMAPP starter molecule, catalyzed by prenyltransferases, builds the polyprenyl chain to its specific length, such as the octaprenyl diphosphate required for the synthesis of precursors to coenzyme Q8. nih.gov

Pathway Starting Material Key Intermediate Key Enzyme Products
Mevalonate (MVA) PathwayAcetyl-CoAHMG-CoAHMG-CoA reductaseIsopentenyl diphosphate (IPP), Dimethylallyl pyrophosphate (DMAPP)
Methylerythritol Phosphate (B84403) (MEP) Pathway (Bacteria)

In most bacteria, the synthesis of the isoprene (B109036) units that form the octaprenyl side chain occurs via the methylerythritol phosphate (MEP) pathway. rsc.org This pathway is an alternative to the mevalonate (MVA) pathway found in eukaryotes and archaea. nih.govfrontiersin.org The MEP pathway begins with the condensation of pyruvate (B1213749) and D-glyceraldehyde 3-phosphate to form 1-deoxy-D-xylulose 5-phosphate (DXP), a reaction catalyzed by DXP synthase (Dxs). rsc.orgnih.gov Through a series of six further enzymatic steps, DXP is converted into the five-carbon isoprenoid precursors, isopentenyl diphosphate (IPP) and its isomer, dimethylallyl diphosphate (DMAPP). rsc.org While the MEP pathway is generally more efficient in terms of carbon and energy usage compared to the MVA pathway, its regulation is complex and not fully understood. nih.govresearchgate.net Key enzymes such as Dxs and 4-hydroxy-3-methylbut-2-en-1-yl diphosphate synthase (IspG) have been identified as exerting significant control over the metabolic flux through this pathway. nih.govresearchgate.net

Octaprenyl Diphosphate Synthase Activity

The five-carbon units, IPP and DMAPP, serve as the building blocks for longer isoprenoid chains. Octaprenyl diphosphate synthase (encoded by the ispB gene in E. coli) catalyzes the sequential condensation of one molecule of farnesyl diphosphate (FPP), an allylic substrate, with five molecules of IPP. nih.govwikipedia.org This series of trans-prenyltransferase reactions results in the formation of all-trans-octaprenyl diphosphate, a 40-carbon molecule that constitutes the hydrophobic side chain of ubiquinone-8. nih.govoup.com The activity of this enzyme is essential for the growth of E. coli. nih.gov The enzyme itself is thought to function as a dimer, a conformation crucial for determining the final chain length of the ubiquinone. dntb.gov.ua

Precursors to this compound

With the synthesis of the octaprenyl diphosphate side chain, the pathway proceeds to the modification of the aromatic head group, 4-hydroxybenzoate.

4-Hydroxybenzoate Prenylation

The first committed step in the final stage of coenzyme Q biosynthesis is the attachment of the octaprenyl side chain to the 4-hydroxybenzoate (4-HB) ring. mdpi.comnih.gov This prenylation reaction is catalyzed by the enzyme 4-hydroxybenzoate polyprenyltransferase, also known as UbiA in bacteria. nih.govfrontiersin.org UbiA is an intramembrane enzyme that facilitates the fusion of the octaprenyl chain to the meta-position of 4-HB, yielding 3-octaprenyl-4-hydroxybenzoate. nih.govnih.gov This enzyme is a member of the UbiA superfamily of prenyltransferases, which are involved in the biosynthesis of various essential lipophilic compounds. nih.govacs.org The reaction catalyzed by UbiA is considered a rate-limiting step in ubiquinone biosynthesis. nih.govfrontiersin.org

3-Octaprenyl-4-hydroxybenzoate Decarboxylation to 2-Octaprenylphenol (B1237511)

Following prenylation, the intermediate 3-octaprenyl-4-hydroxybenzoate undergoes decarboxylation to form 2-octaprenylphenol. uniprot.orgecmdb.ca This reaction is catalyzed by the enzyme 3-octaprenyl-4-hydroxybenzoate carboxy-lyase, encoded by the ubiD gene in E. coli. uniprot.orgnih.govebi.ac.uk The UbiD enzyme is part of a larger family of decarboxylases and its activity is dependent on a novel flavin-derived cofactor. nih.govplos.org In some bacteria, another enzyme, UbiX, has also been implicated in this decarboxylation step, and it has been suggested that UbiD and UbiX might function together or as redundant enzymes. plos.org

Hydroxylation of 2-Octaprenylphenol to 2-Octaprenyl-6-hydroxyphenol

The subsequent step involves the hydroxylation of 2-octaprenylphenol at the C6 position of the benzene (B151609) ring, producing 2-octaprenyl-6-hydroxyphenol. This is the first of three hydroxylation reactions in the aerobic ubiquinone biosynthesis pathway. uniprot.orgoup.com The enzyme responsible for this step is 2-octaprenylphenol hydroxylase, a FAD-dependent monooxygenase encoded by the ubiI gene in E. coli. uniprot.orgnih.gov

Enzymology of this compound Formation

The biosynthesis of this compound is a multi-step process integral to the larger ubiquinone (Coenzyme Q) production pathway in organisms like Escherichia coli. morf-db.orgnih.govuniprot.org This pathway involves a series of enzymatic modifications to an aromatic precursor, ultimately yielding the target compound as a key intermediate. The formation relies on the sequential activities of four distinct enzyme classes: prenyltransferases, decarboxylases, hydroxylases, and methyltransferases. Each enzyme or enzyme system is responsible for a specific chemical transformation, starting from initial precursors and progressively building the structure of this compound. smpdb.catandfonline.com

Prenyltransferase Activity (e.g., UbiA)

The initial step in the pathway leading to this compound is the attachment of a long, hydrophobic isoprenoid tail to an aromatic head group. This reaction is catalyzed by a prenyltransferase, a class of enzymes responsible for forming C-C bonds between prenyl diphosphates and acceptor molecules. beilstein-journals.org In the context of ubiquinone biosynthesis, the archetypal enzyme is 4-hydroxybenzoate octaprenyltransferase, known as UbiA in bacteria. mdpi.combibliotekanauki.pl

UbiA is an intramembrane enzyme that facilitates the condensation of 4-hydroxybenzoate (p-hydroxybenzoate or PHB) with an octaprenyl diphosphate chain. nih.govfrontiersin.org This reaction is a key committing step, linking the hydrophilic aromatic ring to the lipid-soluble tail, thereby anchoring the intermediate in the cell membrane for subsequent modifications. nih.govnih.gov The product of this reaction is 3-octaprenyl-4-hydroxybenzoate, the direct precursor for the decarboxylation step. frontiersin.org The UbiA superfamily of enzymes is critical for producing various lipophilic aromatic compounds, including menaquinones and vitamin E, in addition to ubiquinones. nih.gov

EnzymeGeneFunctionCatalyzed Reaction
Prenyltransferase
UbiAubiACatalyzes the attachment of an octaprenyl side chain to a 4-hydroxybenzoate ring, a key step in ubiquinone biosynthesis. beilstein-journals.orgmdpi.comnih.gov4-hydroxybenzoate + octaprenyl diphosphate → 3-octaprenyl-4-hydroxybenzoate + pyrophosphate

Decarboxylase Activity (e.g., UbiD, UbiX)

Following prenylation, the intermediate 3-octaprenyl-4-hydroxybenzoate undergoes decarboxylation. This reaction, which removes the carboxyl group from the aromatic ring, is catalyzed by a unique two-component system involving the proteins UbiD and UbiX. mdpi.comnih.govfrontiersin.org Initially, these were thought to be isofunctional enzymes, but research has revealed a more intricate relationship. nih.gova-z.luoup.com

UbiX itself does not possess decarboxylase activity. Instead, it functions as a flavin prenyltransferase, synthesizing a novel, modified flavin mononucleotide (FMN) cofactor. nih.gova-z.lu This cofactor is essential for the catalytic activity of UbiD. nih.gova-z.lu UbiD, a decarboxylase, then utilizes this cofactor to catalyze the non-oxidative removal of CO2 from 3-octaprenyl-4-hydroxybenzoate, yielding 2-octaprenylphenol. nih.govnih.gov Studies in E. coli indicate that both UbiD and UbiX are required for efficient decarboxylation, particularly during the logarithmic phase of growth. nih.govresearchgate.net

EnzymeGeneFunctionCatalyzed Reaction
Decarboxylase System
UbiXubiXA flavin prenyltransferase that synthesizes a prerequisite cofactor for UbiD activity. nih.gova-z.luFlavin mononucleotide (FMN) + dimethylallyl monophosphate → prenylated FMN (prFMN)
UbiDubiDUtilizes the prFMN cofactor to catalyze the decarboxylation of the prenylated aromatic ring. nih.govnih.govnih.gov3-octaprenyl-4-hydroxybenzoate → 2-octaprenylphenol + CO₂

Hydroxylase Activity (e.g., UbiI)

The next modification is a hydroxylation reaction that adds a hydroxyl group to the 2-octaprenylphenol molecule. In aerobic conditions, this step is performed by 2-octaprenylphenol hydroxylase, an enzyme encoded by the ubiI gene in E. coli. nih.govnih.govresearchgate.net

UbiI is a FAD-dependent monooxygenase that catalyzes the C5-hydroxylation of 2-octaprenylphenol, converting it to 2-octaprenyl-6-hydroxyphenol (also described as 3-(all-trans-octaprenyl)benzene-1,2-diol). nih.govuniprot.org This is the first of three hydroxylation events in the complete ubiquinone biosynthesis pathway. uniprot.org The crystal structure of a form of UbiI has been solved, revealing features common to FAD-dependent para-hydroxybenzoate hydroxylases and providing the first structural characterization of a monooxygenase in the Coenzyme Q biosynthetic pathway. nih.govnih.gov In the absence of UbiI, an alternative enzyme can catalyze this hydroxylation under anaerobic conditions. nih.govresearchgate.net

EnzymeGeneFunctionCatalyzed Reaction
Hydroxylase
UbiIubiIA FAD-dependent monooxygenase that catalyzes the first aerobic hydroxylation step in ubiquinone biosynthesis. nih.govnih.govuniprot.org2-octaprenylphenol + NADPH + O₂ + H⁺ → 2-octaprenyl-6-hydroxyphenol + NADP⁺ + H₂O

Methyltransferase Activity (e.g., UbiG)

UbiG utilizes S-adenosyl-L-methionine (SAM) as a methyl donor to transfer a methyl group to the newly added hydroxyl group of 2-octaprenyl-6-hydroxyphenol. researchgate.net This reaction converts 2-octaprenyl-6-hydroxyphenol into the final target compound, this compound. smpdb.catandfonline.comresearchgate.net The UbiG protein from E. coli has been shown to be functionally similar to its eukaryotic homolog, Coq3, and is capable of catalyzing both O-methylation reactions required for ubiquinone synthesis. nih.govtandfonline.com

EnzymeGeneFunctionCatalyzed Reaction
Methyltransferase
UbiGubiGA SAM-dependent O-methyltransferase that catalyzes two distinct methylation steps, the first of which forms this compound. nih.govebi.ac.ukresearchgate.net2-octaprenyl-6-hydroxyphenol + S-adenosyl-L-methionine → this compound + S-adenosyl-L-homocysteine

Metabolic Role and Transformations of 2 Octaprenyl 6 Methoxyphenol

2-Octaprenyl-6-methoxyphenol as a Central Intermediate in Ubiquinone Synthesis

This compound is a crucial lipid-soluble intermediate in the biosynthesis of ubiquinone-8 (Coenzyme Q8), a vital component of the electron transport chain in prokaryotes like Escherichia coli. nih.govoup.com This compound is situated at a key juncture in the highly conserved ubiquinone biosynthetic pathway, which involves a series of hydroxylation, methylation, and decarboxylation reactions to modify a benzene (B151609) ring precursor. oup.comasm.org

The formation of this compound occurs after the initial steps of creating the polyprenyl tail and its attachment to a 4-hydroxybenzoate (B8730719) head. oup.com Specifically, it is synthesized from its precursor, 2-octaprenyl-6-hydroxyphenol, through an O-methylation reaction catalyzed by the UbiG methyltransferase. nih.govtandfonline.comescholarship.org The accumulation of this compound has been observed in mutants of E. coli that have a defective subsequent enzyme, UbiH, confirming its role as a metabolic intermediate. nih.govescholarship.orgnih.govresearchgate.net Its strategic position in the pathway is just prior to the second of three critical hydroxylation steps required to produce the final ubiquinone molecule. oup.comnih.gov

Enzymatic Conversion of this compound

The primary metabolic transformation of this compound is its enzymatic conversion into 2-Octaprenyl-6-methoxy-1,4-benzoquinol. nih.govmybiosource.com This reaction is a critical hydroxylation step within the aerobic ubiquinone biosynthesis pathway. ebi.ac.uk The enzyme responsible for this specific conversion is this compound hydroxylase, encoded by the ubiH gene. nih.govuniprot.org The significance of this enzymatic step is underscored by the observation that mutants lacking a functional UbiH enzyme are unable to produce ubiquinone and consequently accumulate the substrate, this compound. nih.govescholarship.org

Role of this compound Hydroxylase (UbiH)

This compound hydroxylase (UbiH) is a key enzyme that functions as a monooxygenase in the ubiquinone synthesis pathway. uniprot.orgmdpi.com In E. coli, the gene encoding this enzyme, ubiH, is located at approximately minute 66 on the chromosome linkage map. nih.gov UbiH is part of a family of FAD-dependent monooxygenases that are essential for aerobic ubiquinone production. ebi.ac.uk It has been identified as a component of the "Ubi complex metabolon" in E. coli, a high molecular mass, soluble complex that includes other ubiquinone biosynthesis enzymes like UbiE, UbiF, and UbiG, suggesting a coordinated series of reactions. escholarship.orguniprot.org

The generalized reaction catalyzed by UbiH can be summarized as: this compound + NADPH + H+ + O2 → 2-Octaprenyl-6-methoxy-1,4-benzoquinol + NADP+ + H2O. ebi.ac.uk

CofactorRole in ReactionSource Citation
Oxygen (O2)Substrate; source of the hydroxyl group oxygen atom. ebi.ac.uk
FAD (Flavin Adenine Dinucleotide)Prosthetic group essential for the enzyme's monooxygenase activity. ebi.ac.ukuniprot.orguniprot.org
NADPHProvides reducing equivalents for the reaction. ebi.ac.uk
Hydroxylation Reaction and Substrate Specificity

Formation of 2-Octaprenyl-6-methoxy-1,4-benzoquinol

The direct product of the UbiH-catalyzed hydroxylation of this compound is 2-Octaprenyl-6-methoxy-1,4-benzoquinol. oup.comescholarship.orgmybiosource.com This compound, also referred to as demethyldemethoxyubiquinol (DDMQH2), represents the next intermediate in the ubiquinone biosynthetic pathway. escholarship.org Its formation is a critical step that prepares the molecule for the subsequent C-methylation reaction. oup.comtandfonline.com The successful conversion to this quinol form is essential for the pathway to proceed towards the final ubiquinone product. nih.gov

Downstream Metabolic Fates

Following its synthesis, 2-Octaprenyl-6-methoxy-1,4-benzoquinol undergoes further enzymatic modifications. The immediate downstream step is a C-methylation reaction. oup.com This reaction is catalyzed by the enzyme 2-octaprenyl-6-methoxy-1,4-benzoquinol methylase, which is encoded by the ubiE gene. tandfonline.com The UbiE enzyme uses S-adenosyl-L-methionine as a methyl group donor to convert 2-Octaprenyl-6-methoxy-1,4-benzoquinol into 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. hmdb.caebi.ac.uk

C-Methylation to 2-Octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol (UbiE)

The conversion of 2-octaprenyl-6-methoxy-1,4-benzoquinone, a derivative of this compound, is catalyzed by the enzyme UbiE. tandfonline.com This enzyme is a C-methyltransferase that facilitates the methylation at the C-3 position of the benzoquinone ring. oup.com The methyl group is donated by S-adenosylmethionine (SAM). oup.com This reaction yields 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. oup.com In E. coli, the ubiE gene encodes this essential methyltransferase. nih.gov Notably, UbiE is also involved in the biosynthesis of menaquinone in bacteria. oup.commdpi.com

Subsequent Hydroxylations and Methylations

Following the C-methylation by UbiE, the ubiquinone biosynthesis pathway involves further hydroxylation and methylation steps. oup.com The intermediate, 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol, undergoes hydroxylation at the C-5 position. oup.com This reaction is followed by a final O-methylation at the newly added hydroxyl group. oup.com

In E. coli, these sequential modifications of the head group are carried out by a series of enzymes to produce the final ubiquinone molecule. mdpi.com The process involves one decarboxylation, three hydroxylations, and three methylations. mdpi.com

Terminal Steps to Ubiquinone (e.g., UbiF, UbiG)

The final steps in the synthesis of ubiquinone involve the enzymes UbiF and UbiG in prokaryotes. nih.gov

UbiF : This enzyme is a flavin-dependent monooxygenase that catalyzes the C6-hydroxylation of the benzoquinone ring. tandfonline.comnih.gov Specifically, it acts on 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. oup.com

UbiG : This O-methyltransferase is responsible for the final methylation step. oup.comnih.gov It methylates the hydroxyl group at the C5 position, a reaction that is dependent on S-adenosylmethionine (SAM). oup.comnih.gov Interestingly, UbiG is a non-specific O-methyltransferase and is also responsible for an earlier methylation step in the pathway. oup.com

These terminal reactions complete the synthesis of ubiquinone, a vital component of the electron transport chain. tandfonline.com

Genetic and Molecular Regulation of 2 Octaprenyl 6 Methoxyphenol Metabolism

Genes Encoding Biosynthetic Enzymes

The conversion of precursors to 2-Octaprenyl-6-methoxyphenol and its subsequent modification are catalyzed by a series of enzymes encoded by the ubi gene family. These genes are integral to the ubiquinone biosynthetic pathway.

ubiH Gene and this compound Hydroxylase

The ubiH gene encodes the enzyme this compound hydroxylase. mybiosource.comaddgene.org This enzyme is a flavin monooxygenase that plays a crucial role in the aerobic biosynthesis of ubiquinone. mdpi.com Specifically, it catalyzes the hydroxylation of this compound at the C4 position of the benzene (B151609) ring, resulting in the formation of 2-octaprenyl-6-methoxy-1,4-benzoquinol. mybiosource.comecmdb.ca This hydroxylation is one of three such reactions required for the synthesis of ubiquinone. oup.com In Escherichia coli, the ubiH gene is located at approximately 56 minutes on the chromosome. researchgate.netnih.gov Homologs of ubiH have been identified in various other organisms, including Cupriavidus necator and Fusarium graminearum, highlighting its conserved role in ubiquinone biosynthesis. mdpi.comuniprot.org

ubiG Gene and Methyltransferase Activity

The ubiG gene encodes a crucial S-adenosyl-L-methionine-dependent O-methyltransferase. nih.gov This enzyme exhibits broad substrate specificity, catalyzing two distinct O-methylation steps in the ubiquinone biosynthesis pathway. oup.comebi.ac.uk One of its key functions is the methylation of 2-octaprenyl-6-hydroxyphenol to form this compound. oup.comecoliwiki.orgtandfonline.com This reaction precedes the hydroxylation step catalyzed by the ubiH gene product. The UbiG methyltransferase is also responsible for the final O-methylation step in the pathway, converting 2-octaprenyl-3-methyl-5-hydroxy-6-methoxy-1,4-benzoquinone to ubiquinone-8. ecoliwiki.org The bifunctional nature of UbiG has been demonstrated by its ability to complement coq3 mutants in yeast, which are deficient in both O-methylation steps, provided it is targeted to the mitochondria. ebi.ac.uk

Other ubi Genes (e.g., ubiA, ubiD, ubiE, ubiF, ubiI, ubiX, ispB)

The biosynthesis of this compound is intrinsically linked to the broader ubiquinone pathway, which involves a suite of other ubi genes:

ubiA : Encodes a 4-hydroxybenzoate (B8730719) octaprenyltransferase that catalyzes the addition of the octaprenyl tail to the 4-hydroxybenzoate precursor. nih.gov This is an early and essential step in the pathway. oup.com

ubiD and ubiX : These genes encode the two components of the 3-octaprenyl-4-hydroxybenzoate decarboxylase. oup.comoup.com This enzyme catalyzes the removal of a carboxyl group from 3-octaprenyl-4-hydroxybenzoate to produce 2-octaprenylphenol (B1237511). asm.org

ubiE : This gene encodes a C-methyltransferase responsible for the methylation of the benzene ring at the C3 position, converting 2-octaprenyl-6-methoxy-1,4-benzoquinol to 2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol. oup.com

ubiF : Encodes the hydroxylase that introduces a hydroxyl group at the C5 position of the benzene ring. oup.com

ubiI : This gene, also known as visB in some contexts, encodes the 2-octaprenylphenol 6-hydroxylase, which adds a hydroxyl group to 2-octaprenylphenol, a precursor to this compound. mdpi.comnih.gov

ispB : This gene encodes octaprenyl diphosphate (B83284) synthase, the enzyme responsible for synthesizing the eight-isoprene unit side chain that is attached to the aromatic ring. oup.comtandfonline.com

The coordinated action of these enzymes ensures the sequential modification of the aromatic ring and the formation of the final ubiquinone product.

Transcriptional and Translational Control Mechanisms

The regulation of the ubi genes, and consequently the biosynthesis of this compound, is managed at both the transcriptional and translational levels to adapt to the cell's metabolic needs. While detailed regulatory circuits for each individual ubi gene are still being fully elucidated, general principles of gene expression control in bacteria and eukaryotes apply.

In bacteria like E. coli, the expression of metabolic pathway genes is often organized into operons, allowing for coordinated regulation. However, the ubi genes are generally dispersed throughout the chromosome, suggesting individual regulatory controls. researchgate.netnih.gov Transcriptional control can be influenced by global regulators that sense the cell's energetic state, such as the availability of oxygen and alternative electron acceptors. nih.gov For instance, under anaerobic conditions, E. coli can still synthesize ubiquinone using an alternative, oxygen-independent pathway involving a different set of hydroxylases encoded by the ubiT, ubiU, and ubiV genes, while the core enzymes like UbiA, UbiD, UbiE, and UbiG are still required. nih.govbiorxiv.org

Translational control mechanisms also play a significant role in fine-tuning the levels of biosynthetic enzymes. plos.org In some systems, feedback mechanisms, where a downstream product inhibits the translation of an upstream enzyme's mRNA, can provide rapid control over metabolic flux. nih.gov The efficiency of translation initiation, influenced by sequences like the Kozak consensus sequence in eukaryotes and the Shine-Dalgarno sequence in prokaryotes, can also determine the level of protein produced from a given transcript. nih.govbiorxiv.org Furthermore, the stability of the mRNA transcripts for the ubi genes can be a point of regulation, with RNA-binding proteins potentially modulating their half-life in response to environmental cues. plos.org

Mutational Analysis and Phenotypic Characterization

The study of mutants deficient in specific ubi genes has been instrumental in elucidating the ubiquinone biosynthetic pathway and the role of intermediates like this compound.

Accumulation of this compound in Ubiquinone-Deficient Mutants (e.g., ubiH mutants)

Mutations in the ubiH gene lead to a block in the ubiquinone biosynthetic pathway immediately after the formation of this compound. researchgate.netnih.gov Consequently, ubiH mutants accumulate this compound, which can be isolated and identified. researchgate.netnih.govnih.gov In addition to this compound, these mutants also tend to accumulate its precursor, 2-octaprenylphenol, in larger amounts. researchgate.netnih.gov This accumulation pattern provides strong evidence for the function of the UbiH enzyme and the order of reactions in the pathway. The characterization of these accumulated intermediates through techniques like nuclear magnetic resonance and mass spectrometry was a key step in piecing together the sequence of enzymatic modifications. researchgate.netnih.govnih.gov The phenotype of ubiH mutants, which are typically deficient in aerobic respiration, underscores the essential role of the UbiH-catalyzed hydroxylation step for the production of functional ubiquinone. oup.com

GeneEnzyme/FunctionPrecursor Accumulated in Mutant
ubiHThis compound hydroxylaseThis compound
ubiGO-methyltransferase2-octaprenyl-6-hydroxyphenol
ubiF2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinone oxygenase2-octaprenyl-3-methyl-6-methoxy-1,4-benzoquinol
ubiEC-methyltransferase2-octaprenyl-6-methoxy-1,4-benzoquinol
ubiD / ubiXDecarboxylase3-octaprenyl-4-hydroxybenzoic acid
ubiB / ubiI2-octaprenylphenol hydroxylase2-octaprenylphenol

Impact of Gene Disruption on Ubiquinone Production

The biosynthesis of ubiquinone, a crucial component of the electron transport chain, involves a series of enzymatic steps. The intermediate compound, this compound, is a key player in this pathway. Disruption of genes encoding the enzymes responsible for its further metabolism has a profound impact on the final production of ubiquinone.

In the bacterium Escherichia coli, several genes, designated as ubi, are essential for ubiquinone (Coenzyme Q8) biosynthesis. nih.gov Mutants with defects in these genes often accumulate precursors of ubiquinone. For instance, ubiH mutants of E. coli accumulate 2-octaprenylphenol and smaller quantities of this compound. researchgate.net This accumulation indicates that the UbiH enzyme is responsible for a subsequent step in the pathway, specifically the hydroxylation of this compound. researchgate.netconicet.gov.arresearchgate.net Similarly, disruption of the ubiG gene, which encodes an O-methyltransferase, also affects ubiquinone synthesis. ebi.ac.ukoup.com The UbiG enzyme is responsible for two O-methylation steps in the pathway, one of which involves the conversion of 2-octaprenyl-6-hydroxyphenol to this compound. oup.comoup.com Therefore, a disruption in ubiG would halt the production of this compound itself, leading to an accumulation of its precursor, 2-octaprenyl-6-hydroxyphenol. oup.com

In the yeast Saccharomyces cerevisiae, the genes involved in ubiquinone (Coenzyme Q6) biosynthesis are termed COQ genes. portlandpress.com Disruption of these genes leads to a failure to produce ubiquinone and often results in the accumulation of various intermediates. For example, a coq3 mutant, lacking the O-methyltransferase responsible for the formation of 2-hexaprenyl-6-methoxyphenol (B1235049) (the yeast equivalent of this compound), would not produce this intermediate. ebi.ac.ukoup.com Studies on coq deletion strains in the fission yeast Schizosaccharomyces pombe have shown that these mutants are deficient in Coenzyme Q10 production, are sensitive to oxidative stress, and require an antioxidant for growth on minimal medium. plos.org

The following table summarizes the effects of disrupting key genes involved in the metabolism of 2-polyprenyl-6-methoxyphenol precursors on ubiquinone production.

Gene DisruptedOrganismAccumulated Intermediate(s)Impact on Ubiquinone Production
ubiHEscherichia coli2-octaprenylphenol, this compound researchgate.netDeficiency researchgate.net
ubiGEscherichia coli2-octaprenyl-6-hydroxyphenolDeficiency oup.com
coq3Saccharomyces cerevisiae3,4-dihydroxy-5-polyprenylbenzoateDeficiency ebi.ac.uk
coq genesSchizosaccharomyces pombeVarious CoQ intermediatesDeficiency plos.org

Genetic Complementation Studies

Genetic complementation is a powerful tool used to confirm the function of a gene. In the context of ubiquinone biosynthesis, this involves introducing a functional copy of a gene into a mutant organism that is deficient in that gene's activity. If the introduction of the functional gene restores ubiquinone production, it confirms the role of that gene in the biosynthetic pathway.

A significant finding from complementation studies is the functional conservation of ubiquinone biosynthetic genes across different species, from bacteria to humans. portlandpress.complos.org For example, the E. coli ubiG gene, when modified to include a mitochondrial targeting sequence, can restore respiration and, consequently, ubiquinone biosynthesis in a coq3 mutant of Saccharomyces cerevisiae. ebi.ac.uk This demonstrates that the UbiG O-methyltransferase from E. coli can perform the same function as the Coq3 O-methyltransferase in yeast. ebi.ac.uk

Similarly, studies in the fission yeast Schizosaccharomyces pombe have shown that human and plant (Arabidopsis thaliana) homologs of the coq genes can functionally complement the corresponding fission yeast deletion strains, restoring Coenzyme Q10 production. plos.org For instance, expressing the human COQ genes in the respective S. pombe coq deletion mutants led to the recovery of CoQ10 synthesis. plos.org However, for some human genes like COQ3 and COQ7, the addition of a mitochondrial targeting sequence was necessary for proper function in yeast. plos.org

These complementation studies not only elucidate the specific roles of genes in the this compound metabolic pathway but also highlight the deep evolutionary conservation of ubiquinone biosynthesis. The table below provides examples of such studies.

Mutant OrganismComplemented with Gene fromOutcome
Saccharomyces cerevisiae coq3 mutantEscherichia coli ubiG (with mitochondrial targeting sequence) ebi.ac.ukRestoration of respiration and ubiquinone biosynthesis ebi.ac.uk
Schizosaccharomyces pombe coq deletion strainsHuman COQ genes plos.orgRecovery of Coenzyme Q10 production plos.org
Schizosaccharomyces pombe coq deletion strainsArabidopsis thaliana COQ genes plos.orgRecovery of Coenzyme Q10 production plos.org

Metabolic Interconnections and Regulatory Networks

The biosynthesis of this compound is intricately linked to other central metabolic pathways and is subject to complex regulatory networks. The production of its two main precursors, the aromatic ring derived from chorismate and the octaprenyl side chain from the mevalonate (B85504) or non-mevalonate pathway, connects its synthesis to amino acid and isoprenoid metabolism. portlandpress.comtandfonline.com

The regulation of ubiquinone biosynthesis occurs at multiple levels, including gene expression, protein-protein interactions, and post-translational modifications. researchgate.netnih.gov In eukaryotes, the enzymes involved in the later stages of ubiquinone biosynthesis are thought to assemble into a multi-protein complex in the mitochondria, often referred to as the "CoQ synthome" or "Complex Q". portlandpress.comresearchgate.net This complex is believed to enhance the efficiency of the pathway by channeling the intermediates between the active sites of the enzymes. The formation and activity of this complex are likely regulated. researchgate.net

Environmental and cellular signals can influence the rate of ubiquinone biosynthesis. For instance, changes in the carbon source or the presence of oxidative stress can alter the expression of COQ genes. researchgate.net In yeast, stress-responsive transcription factors can modulate the expression of certain COQ genes. researchgate.net Furthermore, there is evidence for a bi-directional relationship between ubiquinone levels and epigenetic regulation, adding another layer of complexity to the control of its synthesis. nih.gov

The pathway is also interconnected with other metabolic processes through the shared use of precursors and cofactors. For example, the synthesis of the polyprenyl tail competes with other pathways that utilize farnesyl pyrophosphate, such as cholesterol and dolichol synthesis. mdpi.com The regulation of these branch points is critical for maintaining cellular homeostasis. The intricate network of interactions ensures that the production of ubiquinone is tightly controlled and responsive to the metabolic state of the cell.

Research Methodologies in the Study of 2 Octaprenyl 6 Methoxyphenol

Biochemical Isolation and Purification Techniques for Intermediates

The study of 2-Octaprenyl-6-methoxyphenol, an important intermediate in the biosynthesis of ubiquinone, necessitates its isolation from complex biological mixtures. researchgate.netnih.gov Researchers have successfully isolated this compound from ubiquinone-deficient mutants of Escherichia coli. researchgate.netnih.gov These mutant strains, unable to complete the CoQ biosynthetic pathway, accumulate precursor molecules, including this compound. researchgate.netnih.gov

The isolation process typically begins with the extraction of total lipids from the bacterial cells. nih.gov Following extraction, a combination of chromatographic techniques is employed for purification. Flash chromatography on silica (B1680970) gel is a common method used to separate the various lipid components. mdpi.com Thin-layer chromatography (TLC) is also utilized to monitor the purification process and identify the fractions containing the desired intermediate. mdpi.com Visualization of the compounds on TLC plates can be achieved through methods like fluorescence quenching or by using specific staining agents such as p-anisaldehyde, ceric ammonium (B1175870) molybdate, or potassium permanganate. mdpi.com

In some instances, more advanced purification techniques are required. For example, high-performance liquid chromatography (HPLC) has been used for the separation and purification of hydroxylated forms of CoQ derivatives. uni-saarland.de The choice of purification strategy is often guided by the specific properties of the intermediates and the complexity of the initial extract.

Enzymatic Activity Assays

Understanding the function of enzymes involved in the biosynthesis of this compound is crucial. The enzyme responsible for the methylation of 2-octaprenyl-6-hydroxyphenol to form this compound is an O-methyltransferase, specifically designated as Coq3 in yeast and UbiG in E. coli. oup.comecmdb.ca

Enzymatic activity assays are performed to measure the catalytic activity of these methyltransferases. These assays typically involve incubating the purified enzyme with its substrate (e.g., a farnesylated analog of a CoQ intermediate) and the methyl donor, S-adenosyl-L-methionine (SAM). genecards.org The reaction mixture is then analyzed to detect and quantify the methylated product.

For instance, in vitro methyltransferase assays using farnesylated analogues of CoQ intermediates have demonstrated the activity of human COQ3. genecards.org The activity of the rat COQ3 gene has also been confirmed by its ability to restore O-methyltransferase activity in coq3 mutant yeast strains. researchgate.net Furthermore, enzyme-linked immunosorbent assays (ELISAs) have been developed for the quantitative measurement of COQ3 concentrations in various biological samples, such as tissue homogenates and cell lysates. abbexa.commybiosource.com These kits provide a valuable tool for studying the expression and regulation of this key enzyme. abbexa.com

Genetic Manipulation and Mutant Strain Construction

The use of genetically modified organisms, particularly knockout and overexpression strains, has been instrumental in elucidating the biosynthetic pathway of CoQ and the role of this compound. tandfonline.complos.org Model organisms like Saccharomyces cerevisiae (baker's yeast) and Escherichia coli have been extensively studied due to the ease with which their genes can be manipulated. tandfonline.comtandfonline.com

By creating gene knockout mutants, where a specific gene in the CoQ biosynthetic pathway is deleted, researchers can observe the resulting phenotype and identify the accumulated intermediates. plos.org For example, ubiH mutants of E. coli were found to accumulate this compound, providing strong evidence for its role as a precursor in ubiquinone synthesis. researchgate.netnih.gov Similarly, various coq deletion strains in the fission yeast Schizosaccharomyces pombe have been generated and characterized to understand the function of each Coq protein. plos.org

Conversely, overexpression of specific genes can be used to increase the production of certain enzymes and intermediates, facilitating their study. biorxiv.org For example, the overexpression of the E. coli isochorismate synthase has been used to study menaquinone (vitamin K2) biosynthesis, a pathway with similarities to CoQ synthesis. asm.org Furthermore, complementation studies, where a gene from one organism is expressed in a mutant strain of another, have been used to demonstrate the functional conservation of CoQ biosynthetic genes across different species, including yeasts, plants, and humans. plos.orgportlandpress.com

Advanced Analytical Techniques for Pathway Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment of Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the unambiguous structural determination of isolated intermediates like this compound. Both ¹H NMR and ¹³C NMR are employed to elucidate the precise arrangement of atoms within the molecule. mdpi.comrsc.org

In the study of CoQ intermediates, ¹H NMR provides information about the different types of protons and their neighboring atoms, while ¹³C NMR reveals the carbon skeleton of the molecule. mdpi.com For example, the structure of this compound isolated from E. coli mutants was confirmed through detailed NMR analysis. researchgate.netnih.gov The chemical shifts (δ) and coupling constants (J) obtained from these spectra are compared with data from known compounds or predicted values to confirm the structure. mdpi.comrsc.org The use of high-frequency instruments (e.g., 400 MHz or 500 MHz) provides better resolution and more detailed structural information. mdpi.com

Table 1: Representative NMR Data for Related Compounds

CompoundNucleusChemical Shift (δ ppm) and Multiplicity
Butyryl chloride¹H1.03 (t), 1.70-1.82 (m), 2.91 (t)
¹³C13.13, 18.82, 48.99, 173.82
Isovaleryl chloride¹H1.09 (d), 2.18-2.27 (m), 2.76 (d)
¹³C21.92, 26.11, 55.66, 172.91
Palmitoyl chloride¹H0.88 (t), 1.26 (m), 1.68-1.74 (m), 2.87 (t)
¹³C14.25, 22.84, 25.23, 28.59, 29.22, 29.48, 29.51, 29.67, 29.76, 29.81, 32.08, 47.27, 173.97
This table presents example data for acyl chlorides to illustrate the type of information obtained from NMR spectroscopy. rsc.org The specific shifts for this compound would be unique to its structure.

Mass Spectrometry (MS) for Metabolite Identification and Quantification

Mass spectrometry (MS) is an indispensable technique for identifying and quantifying metabolites in the CoQ biosynthetic pathway, including this compound. researchgate.netnih.gov MS measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high accuracy. mdpi.com High-resolution mass spectrometry (HRMS) is often used to determine the elemental composition of a molecule, further confirming its identity. mdpi.com

The structure of this compound accumulated by E. coli mutants was characterized by mass spectrometry. researchgate.netnih.gov Different ionization techniques can be employed, such as electrospray ionization (ESI), which is commonly used for analyzing biomolecules. mdpi.com The fragmentation pattern of a molecule in the mass spectrometer can also provide valuable structural information. creative-proteomics.com

Liquid Chromatography-Mass Spectrometry (LC-MS) Based Metabolomics

Liquid chromatography-mass spectrometry (LC-MS) combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry, making it a cornerstone of modern metabolomics. creative-proteomics.comnih.gov This technique is particularly well-suited for analyzing complex biological samples to identify and quantify a wide range of metabolites, including the intermediates of the CoQ pathway. creative-proteomics.combiorxiv.org

In the context of this compound research, LC-MS allows for the separation of this compound from other lipids and metabolites in a cell extract before it is detected by the mass spectrometer. frontiersin.orgmdpi.com This approach provides both retention time data from the LC and mass-to-charge ratio data from the MS, increasing the confidence of compound identification. nih.gov Stable isotope labeling, where cells are fed with precursors labeled with heavy isotopes (e.g., ¹³C), can be combined with LC-MS to trace the metabolic fate of these precursors through the biosynthetic pathway. mdpi.comnih.gov This method is powerful for elucidating reaction sequences and identifying previously unknown intermediates. mdpi.comnih.gov

Table 2: Application of Analytical Techniques in the Study of this compound and its Biosynthetic Pathway

TechniqueApplicationKey Findings/Information Obtained
NMR Spectroscopy Structural elucidation of isolated intermediates. researchgate.netnih.govConfirmed the chemical structure of this compound. researchgate.netnih.gov
Mass Spectrometry Determination of molecular weight and elemental composition. mdpi.comProvided accurate mass data for the identification of CoQ intermediates. mdpi.com
LC-MS Comprehensive analysis of metabolites in biological extracts. creative-proteomics.comcreative-proteomics.comEnabled the identification and quantification of this compound and other pathway intermediates in complex mixtures. frontiersin.orgmdpi.com
LC-MS with Stable Isotopes Tracing metabolic pathways. mdpi.comnih.govRevealed the incorporation of labeled precursors into CoQ and its intermediates, confirming pathway connections. mdpi.comnih.gov

In Vitro Reconstitution of Biosynthetic Steps

The study of the enzymatic reactions that produce and modify this compound often requires the recreation of these processes outside of a living organism. This in vitro reconstitution is a powerful technique for characterizing the function of individual enzymes and multi-protein complexes, confirming their specific roles in the biosynthetic pathway.

A major focus of in vitro reconstitution has been the CoQ metabolon, or "complex Q," a multi-subunit complex of enzymes responsible for the terminal steps of CoQ biosynthesis. nih.govrupress.org Reconstituting this complex is challenging due to the high hydrophobicity of the lipid intermediates, including this compound, and the inherent instability of the individual enzymes when isolated. mdpi.com To overcome these obstacles, researchers have employed innovative strategies. One successful approach involves the use of ancestral sequence reconstruction to generate more stable and experimentally tractable versions of the CoQ enzymes. mdpi.com Another strategy is to use CoQ precursors with shorter isoprenoid chains to improve solubility. mdpi.com

By purifying individual CoQ proteins and mixing them in vitro, researchers have successfully reconstituted large portions of the pathway. researchgate.net For instance, combining the yeast proteins Coq3, Coq4, Coq5, Coq6, Coq7, and Coq9 resulted in the production of coenzyme Q, demonstrating that these enzymes are sufficient for the final steps of its biosynthesis. mdpi.com

Beyond the entire complex, individual enzymatic steps have been reconstituted to determine their specific function and kinetics. Assays have been developed for p-hydroxybenzoate polyprenyltransferase (PPT), the enzyme (Coq2 in yeast) that catalyzes a critical early step in the pathway before the formation of this compound. plos.org These assays often utilize mitochondrial fractions from yeast strains lacking the specific enzyme, which are then complemented with the recombinant protein to be studied. plos.org The activity is measured by tracking the incorporation of radiolabeled or fluorescent substrates.

Enzyme/Complex Methodology Key Findings Reference(s)
COQ Metabolon In vitro construction using purified ancestral and modern proteins.Successfully captured the entire biosynthetic pathway, revealing the function of previously uncharacterized enzymes and the regulatory role of the kinase COQ8. nih.gov, frontiersin.org
p-Hydroxybenzoate Polyprenyltransferase (OsPPT1a) In vitro assay using mitochondrial fraction of a yeast Δcoq2 mutant transformed with the recombinant rice enzyme.The enzyme showed strict substrate specificity for the aromatic substrate p-hydroxybenzoate but accepted prenyl diphosphates of various lengths. Kinetic values (Km) were determined. plos.org
PhnB (UbiH homolog) In vitro activity assay with purified recombinant enzyme, NADPH, and FAD.Monitored the conversion of a substrate to its hydroxylated product via LC/MS, confirming the enzyme's function as a hydroxylase. plos.org

Bioinformatics and Computational Modeling of Metabolic Pathways

Bioinformatics and computational modeling provide a systems-level understanding of the metabolic network in which this compound is synthesized. These in silico approaches can predict metabolic fluxes, identify key regulatory nodes, and model complex interactions within and between organisms.

Genome-scale metabolic models (GSMMs) are comprehensive mathematical frameworks that represent all known metabolic reactions in an organism. mdpi.com These models are used to simulate metabolic behavior and predict growth phenotypes under various conditions. skemman.is For CoQ biosynthesis, GSMMs have been constructed for various organisms, including mammals and pathogenic yeasts like Candida albicans, to understand the pathway's integration with central metabolism. mdpi.comoup.com

A key application of GSMMs is metabolic flux analysis (MFA), which calculates the rates of metabolic reactions throughout the network. jmb.or.kr MFA can identify bottlenecks in a pathway and suggest metabolic engineering strategies to enhance the production of a desired compound, such as CoQ10. d-nb.info For example, studies in Rhizobium radiobacter used MFA to show that CoQ10 accumulation is heavily determined by the activity of enzymes at key nodes, such as those involving glucose-6-phosphate (G6P) and pyruvate (B1213749). nih.gov These models can predict how changes in nutrient availability or gene expression will redirect metabolic flux, impacting the synthesis of CoQ precursors. jmb.or.krnih.gov

Model/Technique Organism/System Application to CoQ Biosynthesis Reference(s)
mitoMammal (GSMM) Mammalian MitochondriaIncludes the complete CoQ biosynthesis pathway, allowing for simulation of its function in different tissues and disease states. oup.com
iRV781 (GSMM) Candida albicansContains the ubiquinone-6 biosynthesis pathway, enabling the prediction of drug targets within the pathogen's metabolism. mdpi.com
Metabolic Flux Analysis (MFA) Rhizobium radiobacterIdentified G6P and pyruvate as principal nodes in the primary metabolism for CoQ10 production and quantified flux changes under different culture conditions. nih.gov

Network-based analysis examines the complex web of interactions between genes and proteins to uncover functional relationships. Two primary approaches are protein-protein interaction (PPI) mapping and gene co-expression network analysis.

PPI mapping identifies physical interactions between proteins, which can confirm the assembly of complexes like the CoQ metabolon. nih.gov In humans, PPI mapping has provided new insights into the binary interactions that enable the formation of "complex Q," revealing it to be a dynamic structure. nih.gov

Weighted Gene Co-expression Network Analysis (WGCNA) is a powerful method used to identify clusters (or modules) of genes that have highly correlated expression patterns across different conditions. frontiersin.org This approach has been widely used to study CoQ biosynthesis in plants. By identifying genes that are co-expressed with known Coq genes, researchers can pinpoint novel candidate genes involved in the pathway. researchgate.netnih.gov For example, this method was instrumental in identifying CoqF, a unique flavoenzyme that performs a key hydroxylation step in plant CoQ synthesis, a function fulfilled by a different enzyme in animals. nih.gov

Analysis Type Organism/System Key Findings Related to CoQ Pathway Reference(s)
Protein-Protein Interaction (PPI) Mapping Human MitochondriaMapped the topology of the dynamic human CoQ biosynthetic complex ("complex Q"), identifying new binary interactions between COQ proteins. nih.gov
Weighted Gene Co-expression Network Analysis (WGCNA) Arabidopsis thalianaIdentified candidate genes for the CoQ C6-hydroxylase by finding monooxygenases that co-expressed with known Coq genes. nih.gov
WGCNA Cotton (Gossypium hirsutum)Identified gene modules associated with fiber quality that were enriched for pathways including "ubiquinone and other terpenoid-quinone biosynthesis". mdpi.com

Microbes rarely exist in isolation, and their metabolic interactions shape the function of entire ecosystems. nih.gov Computational modeling is essential for predicting these complex interactions. Constraint-based modeling, which uses GSMMs for individual species, can simulate the metabolic behavior of multi-organism communities. skemman.isembopress.org

These models predict metabolic cross-feeding and competition by simulating the exchange of metabolites between different microbes in a shared environment. plos.orgembopress.org A community model can be constructed by combining the individual GSMMs of its members into a shared computational space. asm.orgfrontiersin.org By simulating growth under different nutrient conditions, these models can predict which species will engage in mutualistic, competitive, or commensal relationships. plos.org For instance, the NetMet tool uses this approach to predict the production of complementary metabolites by pairs of microorganisms. nih.gov While not always specific to CoQ, these models provide the framework to understand how the production and availability of ubiquinone and its precursors could mediate interactions within a microbial community, such as the human gut microbiome, where many bacterial species synthesize this vital lipid. skemman.is

Occurrence and Biological Relevance Across Organisms

Presence and Role in Model Organisms

The chemical compound 2-octaprenyl-6-methoxyphenol is a crucial intermediate in the biosynthesis of ubiquinone (Coenzyme Q), a vital lipid-soluble antioxidant and an essential component of the electron transport chain. ebi.ac.uknih.gov Its presence and function have been extensively studied in various model organisms, providing fundamental insights into cellular metabolism.

In the well-characterized bacterium Escherichia coli K-12, this compound is a key metabolite in the production of Ubiquinone-8 (UQ-8). nih.govnih.govresearchgate.net The biosynthesis of UQ-8 in E. coli is a multi-step process involving at least eleven ubi genes. tandfonline.comresearchgate.net

The formation of this compound is catalyzed by the enzyme UbiG, a methyltransferase that acts on 2-octaprenyl-6-hydroxyphenol. oup.comnih.gov Subsequently, the enzyme this compound hydroxylase, encoded by the ubiH gene, hydroxylates this compound. uniprot.orggenome.jpmybiosource.com This hydroxylation is a critical step in the pathway leading to the final UQ-8 molecule. tandfonline.com

Mutants of E. coli deficient in the ubiH gene are unable to produce ubiquinone and consequently accumulate this compound, along with its precursor, 2-octaprenylphenol (B1237511). nih.govnih.govebi.ac.uk These mutants exhibit an inability to grow on non-fermentable carbon sources, highlighting the essential role of ubiquinone in aerobic respiration. uniprot.org The accumulation of these precursors has been instrumental in elucidating the sequence of the UQ-8 biosynthetic pathway. nih.govresearchgate.net

The enzymes involved in ubiquinone biosynthesis in E. coli, including those responsible for the metabolism of this compound, are believed to form a multi-enzyme complex, often referred to as the Ubi complex, to facilitate the efficient channeling of intermediates. nih.govuniprot.org

Detailed Research Findings in E. coli K-12
GeneEnzymeFunction in Relation to this compoundPhenotype of Mutant
ubiG2-octaprenyl-6-hydroxyphenol methylaseCatalyzes the formation of this compound from 2-octaprenyl-6-hydroxyphenol. oup.comnih.govAccumulates 2-octaprenyl-6-hydroxyphenol, unable to produce ubiquinone. nih.gov
ubiHThis compound hydroxylaseCatalyzes the hydroxylation of this compound. uniprot.orgmybiosource.comAccumulates this compound and 2-octaprenylphenol; cannot grow on non-fermentable carbon sources. nih.govnih.gov

In the eukaryotic model organism Saccharomyces cerevisiae, or baker's yeast, a similar biosynthetic pathway exists for the production of Coenzyme Q6 (CoQ6). While the core reactions are conserved, the specific intermediate analogous to this compound in yeast is 2-hexaprenyl-6-methoxyphenol (B1235049), reflecting the shorter six-isoprene unit tail of CoQ6. oup.com

The biosynthesis of CoQ in yeast involves a set of at least nine proteins encoded by the COQ genes. tandfonline.com The O-methylation step that would produce a methoxyphenol intermediate is catalyzed by the Coq3 protein, which is functionally homologous to the UbiG protein in E. coli. ebi.ac.ukuniprot.org Interestingly, research has shown that the E. coli UbiG can complement a yeast coq3 mutant if it is engineered to include a mitochondrial targeting sequence, indicating a high degree of functional conservation. ebi.ac.uk

Unlike the linear pathway often depicted for E. coli, evidence in yeast strongly supports the formation of a large, multi-enzyme complex, termed the "CoQ synthome," located in the inner mitochondrial membrane. nih.govnih.gov This complex is thought to be essential for the efficient synthesis of CoQ6.

Saccharomyces cerevisiae (Yeast)

Comparative Biosynthesis Across Prokaryotic and Eukaryotic Domains

The biosynthesis of ubiquinone, with 2-polyprenyl-6-methoxyphenol as a key intermediate, shows remarkable conservation but also distinct differences between prokaryotes and eukaryotes.

Key Similarities:

Core Reactions: The fundamental chemical reactions, including prenylation of a benzoquinone ring precursor, hydroxylations, and methylations, are conserved. researchgate.nettandfonline.com

Precursors: Both prokaryotes and eukaryotes utilize a para-hydroxybenzoate (PHB) derivative as the initial ring structure and an isoprenoid side chain synthesized from isopentenyl diphosphate (B83284) (IPP). tandfonline.comresearchgate.net

Enzyme Homology: Many of the enzymes involved in the pathway are homologous. For instance, the UbiG methyltransferase in E. coli and the Coq3 methyltransferase in yeast share significant sequence identity and perform similar O-methylation steps. ebi.ac.uk

Key Differences:

Side-Chain Length: The length of the isoprenoid side chain varies among species. E. coli typically synthesizes UQ-8, yeast produces CoQ6, and humans synthesize CoQ10. oup.comtandfonline.com

Order of Reactions: The sequence of the modification reactions on the benzoquinone ring can differ. In E. coli, decarboxylation generally precedes the initial hydroxylations and methylations, whereas in S. cerevisiae, the order of these steps is different. oup.comtandfonline.com

Enzyme Complexes: In eukaryotes like yeast, the biosynthetic enzymes are organized into a stable, high-molecular-weight complex in the mitochondria, the CoQ synthome. nih.govnih.gov In E. coli, while there is evidence for a functional complex (the Ubi complex), its organization and stability may differ from the eukaryotic counterpart. nih.govuniprot.org

Cellular Location: In eukaryotes, ubiquinone biosynthesis primarily occurs in the mitochondria. tandfonline.complos.org In prokaryotes, these reactions take place at the plasma membrane. tandfonline.comtandfonline.com

Comparative Features of Ubiquinone Biosynthesis
FeatureProkaryotes (e.g., E. coli)Eukaryotes (e.g., S. cerevisiae)
Final ProductUbiquinone-8 (UQ-8)Coenzyme Q6 (CoQ6)
Cellular LocationPlasma membrane. tandfonline.comtandfonline.comMitochondria. tandfonline.complos.org
Enzyme OrganizationEvidence for a "Ubi complex". nih.govuniprot.orgHigh-molecular-weight "CoQ synthome". nih.govnih.gov
Order of Ring ModificationsDecarboxylation occurs early in the modification sequence. tandfonline.comOrder of hydroxylation, methylation, and decarboxylation differs from E. coli. oup.comtandfonline.com
Key MethyltransferaseUbiG. ebi.ac.ukCoq3. uniprot.org

Physiological Consequences of Altered this compound Metabolism

Disruptions in the metabolic pathway of this compound, typically through mutations in the genes encoding the biosynthetic enzymes, lead to a deficiency in the final ubiquinone product. This deficiency has profound physiological consequences, primarily impacting cellular energy production.

Ubiquinone is a critical mobile electron carrier in the mitochondrial electron transport chain (ETC) in eukaryotes and the plasma membrane respiratory chain in prokaryotes. tandfonline.comtandfonline.com It shuttles electrons from Complex I (NADH dehydrogenase) and Complex II (succinate dehydrogenase) to Complex III. tandfonline.comnih.gov This electron flow is coupled to the pumping of protons across the membrane, generating the proton-motive force that drives ATP synthesis by ATP synthase. tandfonline.com

A block in the ubiquinone biosynthetic pathway, such as the inability to hydroxylate this compound due to a defective UbiH enzyme, results in a severe reduction or complete absence of functional ubiquinone. nih.govuniprot.org The direct consequences of this deficiency include:

Impaired Electron Transport: Without sufficient ubiquinone, the transfer of electrons between the respiratory complexes is severely hampered. nih.govispub.com

Reduced ATP Synthesis: The disruption of the ETC leads to a decreased proton gradient and, consequently, a significant drop in ATP production through oxidative phosphorylation. nih.govnih.gov This forces cells to rely on less efficient energy-generating processes like fermentation.

Increased Oxidative Stress: While a severe deficiency primarily impacts ATP synthesis, a milder deficiency can lead to increased production of reactive oxygen species (ROS). nih.govkarger.com This is because the impaired electron flow can lead to the partial reduction of oxygen at Complexes I and III, generating superoxide (B77818) radicals.

In model organisms, these cellular defects manifest as distinct phenotypes. For example, E. coli mutants unable to process this compound cannot grow on substrates that require aerobic respiration, such as succinate. uniprot.org Similarly, yeast coq mutants are unable to grow on non-fermentable carbon sources like glycerol (B35011) or ethanol. ebi.ac.uk These observations underscore the central role of the ubiquinone biosynthetic pathway, and by extension its intermediate this compound, in maintaining cellular bioenergetic capacity. tandfonline.com

Adaptations to Environmental Stress (e.g., oxidative stress, photosensitivity)

This compound is a critical intermediate in the biosynthesis of ubiquinone (Coenzyme Q), a vital lipid-soluble antioxidant and electron carrier in the respiratory chain. tandfonline.comoup.com The metabolism of this compound, particularly its conversion by the enzyme this compound hydroxylase (encoded by the ubiH gene), is intrinsically linked to an organism's ability to adapt to various environmental stressors, most notably photosensitivity and oxidative stress. uniprot.orgasm.orgnih.gov

Photosensitivity

A direct link between the accumulation of this compound and photosensitivity has been established, primarily through studies of Escherichia coli. In E. coli, the gene ubiH is also known as visB. nih.govnih.gov Mutations in this gene prevent the conversion of this compound to the next intermediate in the ubiquinone pathway. uniprot.orgnih.gov

This blockage leads to the cellular accumulation of this compound. uniprot.org Strains of E. coli with a mutated ubiH/visB gene exhibit a distinct phenotype: they become highly sensitive to visible light, and mutations in this gene can induce cell death upon exposure. nih.govebi.ac.uk The proposed mechanism for this photosensitivity involves the accumulated this compound substrate acting as a photosensitizer, leading to the generation of damaging reactive oxygen species (ROS) when the cells are exposed to light, ultimately causing cell death. nih.gov

Oxidative and Other Abiotic Stresses

The ubiquinone biosynthesis pathway, in which this compound is an intermediate, plays a significant role in managing oxidative stress. nih.gov The final product, ubiquinone, is a key component of the electron transport chain and a potent antioxidant. tandfonline.com Therefore, the proper functioning of this pathway and the metabolism of its intermediates are crucial for cellular defense against oxidative damage.

Research findings have highlighted the importance of the enzyme that processes this compound in stress adaptation:

Bacterial Stress Response: In a study examining the effects of antimicrobial peptides from scorpion venom on E. coli, the expression of the ubiH gene was significantly downregulated in response to the peptide-induced stress. asm.org This suggests an alteration in the ubiquinone pathway as part of the bacterial stress response. Furthermore, E. coli mutants with a deletion of the ubiH gene showed increased susceptibility to the antimicrobial peptide, indicating that proper processing of this compound is necessary for a robust defense against this form of stress. asm.org

Fungal Antioxidant Activity: In the fungus Fusarium graminearum, a homologous gene, FgUbiH, was identified. nih.gov Its expression was noted to be downregulated in other mutant strains when subjected to citral (B94496) stress, implying its involvement in fungal stress responses and antioxidant activities. nih.gov

Osmotic Stress: Studies on E. coli under hyperosmotic stress have shown an accumulation of ubiquinone-8 and its precursors. researchgate.net This adaptive response points to the importance of the entire pathway, including the steps involving this compound, in enhancing cytoplasmic membrane stability to withstand osmotic challenges. researchgate.net

Acid and Abiotic Stress: In the nitrogen-fixing bacterium Rhizobium favelukesii, a gene from the ubiquinone biosynthesis pathway, ubiF, was found to be critical for tolerance to low pH and other abiotic stresses, such as the presence of ascorbate (B8700270) or zinc. conicet.gov.ar While UbiF acts on a downstream intermediate, this finding underscores the pathway's collective importance in adapting to a range of environmental pressures. tandfonline.comnih.govconicet.gov.ar

The table below summarizes key research findings on the role of this compound metabolism in stress adaptation across different organisms.

Table 1: Research Findings on the Role of this compound Metabolism in Environmental Stress Adaptation

OrganismGene InvestigatedStress TypeKey FindingReference
Escherichia coliubiH (visB)PhotosensitivityMutation leads to accumulation of this compound and a light-sensitive phenotype, resulting in cell death upon exposure. uniprot.orgnih.govebi.ac.uk
Escherichia coliubiHOxidative Stress (from antimicrobial peptide)ubiH gene was downregulated in response to stress. A deletion mutant of ubiH showed increased susceptibility to the stressor. asm.org
Fusarium graminearumFgUbiHChemical Stress (Citral)Gene expression was downregulated under citral stress in other mutants, suggesting a role in the general stress response and antioxidant activity. nih.gov
Escherichia coliUbiquinone pathway intermediatesOsmotic StressAccumulation of ubiquinone and its precursors is an adaptive response to hyperosmotic conditions. researchgate.net

Future Research Directions and Unanswered Questions

Elucidation of Remaining Uncharacterized Enzymes and Genes

A significant gap in our understanding of the CoQ biosynthetic pathway is the identity of all the enzymes and genes involved. nih.gov While the core enzymes for many steps are known in model organisms like S. cerevisiae (yeast) and E. coli, several auxiliary proteins with undefined molecular functions are essential for the process. nih.govpagliarinilab.org

Eukaryotic Hydroxylases and Decarboxylases: In eukaryotes, the enzymes responsible for the C1-hydroxylation and subsequent decarboxylation of the benzoquinone ring precursor have not been definitively identified. nih.govnih.gov This is a major gap, as these modifications are fundamental to forming the final quinone structure. Unlike in prokaryotes where UbiD and UbiX are responsible for decarboxylation, no clear homologs exist in humans, suggesting a different mechanistic approach. nih.gov

Accessory Proteins: A number of proteins, including COQ4, COQ8, COQ9, COQ10, and COQ11, are known to be required for CoQ synthesis but their precise biochemical roles remain elusive. nih.govnih.gov They are thought to function as part of a large, inner mitochondrial membrane-associated complex, often called the CoQ synthome or Complex Q, possibly acting as scaffolds or chaperones to facilitate the synthesis of the highly hydrophobic CoQ molecule. nih.govrupress.orgportlandpress.comescholarship.org The recent identification of Coq11 in yeast as a potential modulator of CoQ biosynthesis highlights that more components of this complex may still be undiscovered. escholarship.org

Oxygen-Independent Pathways: It has been established that some bacteria, including E. coli, can synthesize ubiquinone under anaerobic conditions. nih.gov This implies the existence of an oxygen-independent pathway with novel enzymes, particularly for the hydroxylation steps that typically require molecular oxygen. nih.govanr.fr Identifying the genes and characterizing the enzymes of this parallel pathway, such as the recently proposed UbiU and UbiV, is a key area for future investigation. nih.govresearchgate.net

OrganismKnown O-MethyltransferaseUncharacterized/Future Research Areas
E. coliUbiGIdentification of all enzymes in the O2-independent pathway (e.g., UbiU, UbiV). nih.govresearchgate.net
S. cerevisiaeCoq3Full characterization of accessory proteins in the "CoQ Synthome" (Coq4, Coq8, Coq9, Coq11). nih.govescholarship.org
H. sapiensCOQ3Identification of the eukaryotic C1-hydroxylase and decarboxylase. nih.govnih.gov Elucidation of the roles of COQ8A/B, COQ9, COQ10A/B. nih.gov

Detailed Mechanistic Studies of Enzymatic Reactions

Beyond identifying the enzymes, understanding how they work at a molecular level is crucial. For the enzymes acting on and around 2-Octaprenyl-6-methoxyphenol, many mechanistic details are still unclear.

The enzyme UbiG in E. coli and its homolog Coq3 in eukaryotes are O-methyltransferases that catalyze two separate methylation steps in the pathway. portlandpress.comtandfonline.com The second of these methylations occurs after the hydroxylation of this compound. While it's known that these enzymes use S-adenosyl-L-methionine (AdoMet) as a methyl donor, the precise catalytic mechanism, including substrate binding and the specifics of the methyl transfer, warrants further investigation. portlandpress.com

A major area of interest is how these enzymes handle their extremely hydrophobic substrates, which are embedded within the mitochondrial inner membrane. biorxiv.org It is hypothesized that the CoQ synthome facilitates substrate channeling, passing intermediates from one active site to the next without releasing them into the membrane, which would enhance flux and sequester potentially toxic intermediates. nih.gov Detailed kinetic and mechanistic studies are needed to test this hypothesis and understand how intermediates like this compound are presented to the subsequent hydroxylase enzyme (UbiH in E. coli).

Regulation of Biosynthetic Flux Under Varying Physiological Conditions

The production of CoQ is tightly regulated to meet the cell's metabolic demands, but the mechanisms governing this regulation are not fully understood. The flux through the pathway, including the conversion of this compound, must adapt to changes in carbon source, oxygen availability, and oxidative stress. nih.gov

Future research should focus on:

Transcriptional and Post-Translational Control: While some transcription factors that respond to metabolic changes and stress have been identified, how they coordinate the expression of all ubi/COQ genes is an open question. nih.govbiorxiv.org Furthermore, post-translational modifications, such as the proposed phosphorylation cycle involving Coq7 and Coq8 in yeast, likely play a key role in rapidly modulating pathway activity in response to changing conditions. nih.gov

Metabolon Assembly/Disassembly: The CoQ biosynthetic complex in yeast has been observed to form dynamic domains that assemble and disassemble in response to the availability of lipid substrates. nih.govrupress.org Investigating the signals and mechanisms that control the assembly of this complex around intermediates like this compound is a critical research direction. rupress.org

Feedback Inhibition: It is not well understood whether the final product, CoQ, or specific intermediates exert feedback control on earlier enzymes in the pathway. Determining if and how such feedback loops regulate the biosynthetic flux is essential for a complete picture of pathway regulation. A recent study identified Fmp30 as a negative regulator, linking mitochondrial phospholipid metabolism to CoQ biosynthesis, opening a new avenue of regulatory control to explore. biorxiv.org

Interplay with Other Cellular Metabolic Pathways

The biosynthesis of CoQ does not occur in isolation. It is intricately linked with several other major metabolic pathways, and the nature of this crosstalk is an area of active and future research.

Precursor Supply: The pathway is dependent on precursors from at least two other major pathways: the shikimate pathway (or tyrosine degradation in mammals) for the benzoquinone head group and the mevalonate (B85504) (or non-mevalonate/MEP) pathway for the isoprenoid tail. nih.govnih.govcore.ac.uk How the flux from these pathways is coordinated with the demands of CoQ synthesis is a key question. Recent work in plants has shown a surprising link to the flavonoid pathway, suggesting that our understanding of precursor sourcing is incomplete. plantae.org

Electron Transport Chain (ETC): As a component of the ETC, CoQ levels are linked to respiratory activity. Research is needed to understand if the status of the ETC (e.g., the redox state of the CoQ pool) signals back to the biosynthetic machinery to up- or down-regulate production.

Mitochondrial Metabolism: CoQ also serves as an electron acceptor for other mitochondrial enzymes involved in pyrimidine (B1678525) biosynthesis, fatty acid oxidation, and amino acid catabolism. nih.govnih.govfrontiersin.org Future studies should explore how these diverse metabolic inputs are integrated and whether they can influence the rate of CoQ synthesis.

Structural Biology of Key Biosynthetic Enzymes

High-resolution structures are invaluable for understanding enzyme mechanisms and for designing potential therapeutic interventions. While some structures of CoQ biosynthetic enzymes are available, many key players, particularly the membrane-bound components and the entire CoQ synthome, remain uncharacterized structurally. nih.govtandfonline.com

Obtaining crystal or cryo-EM structures of:

The O-methyltransferase (UbiG/Coq3) in complex with its substrate, 3-octaprenylbenzene-1,2-diol (the precursor to this compound), would provide immense insight into its catalytic mechanism.

The this compound hydroxylase (UbiH in E. coli) would illuminate how this enzyme completes the hydroxylation pattern on the benzoquinone ring.

The entire CoQ synthome or key sub-complexes would be a landmark achievement, revealing the architecture of this metabolic machine and how it channels its hydrophobic substrates. nih.gov Recent work on a human COQ7:COQ9 complex provides a tantalizing glimpse, suggesting the complex deforms the membrane to extract lipid intermediates. biorxiv.org

Evolutionary Insights into Prenylquinone Biosynthesis Pathways

The CoQ biosynthetic pathway is ancient, yet it shows surprising diversity across different domains of life. researchgate.net Comparative genomics and evolutionary studies can shed light on why these different strategies evolved.

Unanswered questions include:

Divergence of Pathways: Why do prokaryotes and eukaryotes use different reactions for steps like decarboxylation? nih.gov Why do plants use a unique flavin-dependent monooxygenase (CoqF) for the C6-hydroxylation step, while fungi and animals use a di-iron enzyme (Coq7)? nih.gov

Horizontal Gene Transfer: The distribution of ubi genes suggests that horizontal gene transfer may have played a role in the evolution of the pathway, particularly for the anaerobic biosynthesis routes. core.ac.uk Further phylogenetic analysis is needed to map the evolutionary history of these enzymes.

Evolution of the CoQ Synthome: When and why did the biosynthetic enzymes assemble into a large complex in eukaryotes? Studying the organization of CoQ biosynthetic proteins in a wider range of organisms could reveal the evolutionary pressures that drove the formation of the CoQ synthome.

Development of Novel Tools for in vivo Metabolic Tracing

To fully understand the dynamics of the CoQ pathway, new tools are needed to trace the flow of metabolites in living cells. While stable isotope labeling is a powerful technique, its application to the CoQ pathway has challenges due to the low abundance of intermediates and the pathway's complexity. nih.gov

Future developments should focus on:

Hypersensitive Mass Spectrometry: Improving mass spectrometry techniques to detect and quantify the very low-abundance intermediates of the CoQ pathway, including this compound and its neighbors, in real-time.

Novel Chemical Probes: Designing new chemical probes or clickable analogs of precursors and intermediates that can be used to track their incorporation into CoQ and to identify interacting proteins. The use of 4-hydroxybenzoic acid analogs to bypass certain enzymatic steps has already proven useful for therapeutic exploration and could be adapted for mechanistic studies. nih.gov

Genetically Encoded Sensors: Developing genetically encoded fluorescent sensors for CoQ or its key precursors would allow for the visualization of metabolic flux and pathway regulation within living cells and organelles with high spatiotemporal resolution.

Q & A

Basic: What is the role of 2-Octaprenyl-6-methoxyphenol in ubiquinone biosynthesis, and how is it experimentally identified in metabolic networks?

Answer:
this compound is a key intermediate in the ubiquinone (coenzyme Q) biosynthesis pathway, acting as a precursor for quinone ring modifications. Its identification in metabolic networks typically involves:

  • Isotopic labeling : Tracking 13C^{13}\text{C}- or 14C^{14}\text{C}-labeled precursors in bacterial or fungal cultures to trace biosynthetic flux .
  • Mutant strain analysis : Comparing metabolite profiles of wild-type vs. ΔphnB mutants (lacking the hydroxylase enzyme) to observe accumulation of intermediates like this compound .
  • LC-MS/MS : Quantifying low-abundance intermediates using high-resolution mass spectrometry coupled with reverse-phase chromatography .

Advanced: How do enzyme-substrate interactions (e.g., PhnB hydroxylase) influence the regioselective modification of this compound?

Answer:
PhnB, a FAD-dependent hydroxylase homologous to UbiH, catalyzes the hydroxylation of this compound. Key methodological approaches include:

  • Crystallographic studies : Resolving the enzyme’s active site via X-ray diffraction (using SHELX or WinGX suites) to map substrate-binding residues .
  • Kinetic assays : Measuring kcatk_{\text{cat}} and KMK_{\text{M}} under varying pH and temperature conditions to assess catalytic efficiency.
  • Docking simulations : Modeling substrate orientation in the active site using software like AutoDock to predict regioselectivity .
  • Site-directed mutagenesis : Validating functional residues (e.g., histidine or aspartate) critical for hydroxylation .

Basic: What spectroscopic and crystallographic methods are recommended for structural elucidation of this compound derivatives?

Answer:

  • X-ray crystallography : Use SHELX-97 for small-molecule refinement. Key steps include:
    • Data collection at cryogenic temperatures (100 K) to minimize thermal motion.
    • Twin refinement (via SHELXL) for handling pseudo-merohedral twinning .
  • NMR spectroscopy : Assign 1H^1\text{H} and 13C^{13}\text{C} signals using 2D experiments (COSY, HSQC) in deuterated chloroform or DMSO.
  • Validation tools : Apply PLATON (ADDSYM) to check for missed symmetry and R1 factor convergence .

Advanced: How can hydrogen-bonding patterns in this compound crystals affect data interpretation, and what strategies mitigate these challenges?

Answer:
Hydrogen bonding can induce disorder or pseudosymmetry, complicating electron density maps. Strategies include:

  • Graph-set analysis : Classify hydrogen-bond motifs (e.g., chains, rings) to predict packing anomalies .
  • High-resolution data : Collect datasets at synchrotrons (λ = 0.7–1.0 Å) to resolve weak H-bond interactions.
  • Dynamic occupancy refinement : Use SHELXL’s PART instruction to model disordered atoms .
  • Comparative studies : Analyze isostructural analogs (e.g., methoxy vs. hydroxy derivatives) to isolate bonding effects .

Advanced: How do contradictions arise between computational predictions and experimental data for this compound’s metabolic activity, and how are they resolved?

Answer:
Discrepancies often stem from:

  • In silico limitations : Force fields (e.g., GAFF) may poorly model prenyl tail flexibility. Mitigate via:
    • Hybrid QM/MM simulations for accurate conformational sampling.
    • Experimental validation using 19F^{19}\text{F}-NMR probes on fluorinated analogs.
  • Enzyme promiscuity : PhnB may hydroxylate alternative substrates. Test via:
    • Competitive inhibition assays with structural analogs.
    • Metabolomic profiling of engineered strains .

Basic: What are the best practices for validating the purity of synthetic this compound?

Answer:

  • HPLC-DAD : Use a C18 column with acetonitrile/water gradients (7:3 v/v) and monitor at 280 nm for phenolic absorption .
  • Elemental analysis : Confirm C/H/N ratios within 0.3% of theoretical values.
  • Melting point consistency : Compare observed vs. literature values (±2°C tolerance).

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